![molecular formula C20H21N3O2S B2402896 Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797725-40-6](/img/structure/B2402896.png)
Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate” is a compound that is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides . These compounds have been synthesized and evaluated for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the chemical reactions of “this compound” are not available in the retrieved sources.
Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those with structures related to Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate, have been studied for their antimicrobial properties. For instance, compounds with a similar structure demonstrated significant antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Vankadari et al., 2013). Additionally, similar compounds were found to be effective against a range of bacterial and fungal strains, further highlighting their potential in antimicrobial therapies (Shelke et al., 2014).
Antituberculosis Activity
Compounds structurally related to this compound have shown promising activity against tuberculosis. For example, a study on thiazole-aminopiperidine hybrid analogs, which share structural similarities, revealed potent activity against Mycobacterium tuberculosis, suggesting potential application in antituberculosis treatments (Jeankumar et al., 2013).
Anticancer Activity
Some benzothiazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. Studies indicate that these compounds may possess potential as anticancer agents, offering a new avenue for cancer treatment research (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown significant inhibitory activity against both COX-1 and COX-2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
The compound’s potent anti-inflammatory activity suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in a significant reduction in inflammation . It has demonstrated potent anti-inflammatory activity in vitro, showing high inhibitory activity against COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins, reducing inflammation and associated symptoms .
Future Directions
properties
IUPAC Name |
phenyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELWBHWFNEDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

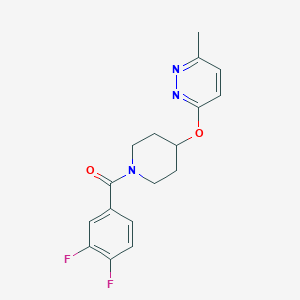
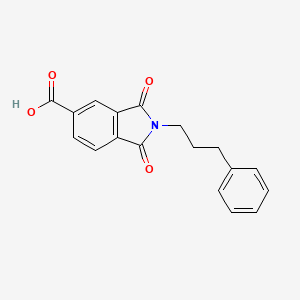
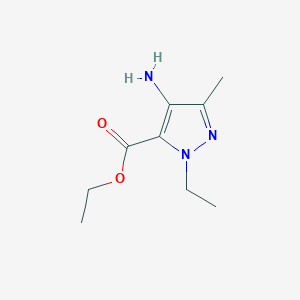
![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
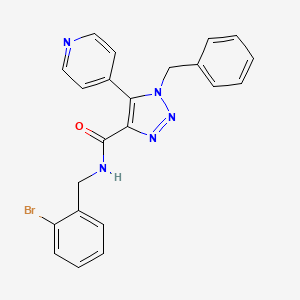
![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)
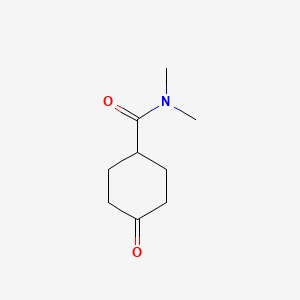
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)
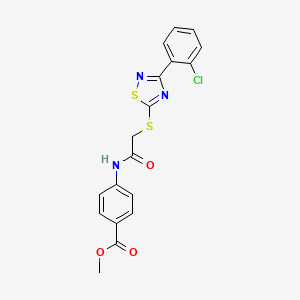
![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)